4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chloro substituent on the benzamide moiety and a 1,2-oxazole ring attached to the benzamide through a 3-(4-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as 4-methylphenylhydrazine and ethyl acetoacetate under acidic conditions.
Coupling Reaction: The final step involves the coupling of the 4-chlorobenzamide with the 1,2-oxazole derivative under basic conditions, often using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxyphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the 1,2-oxazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C17H13ClN2O2 |
---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-2-4-12(5-3-11)15-10-16(22-20-15)19-17(21)13-6-8-14(18)9-7-13/h2-10H,1H3,(H,19,21) |
InChI Key |
GILAZVKEBXNPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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